
methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as Methyl 2-(benzoylamino)-4-ethyl-5-methylthiophene-3-carboxylate, is a chemical compound with a molecular formula of C18H19NO3S. It is commonly used in scientific research for its potential applications in pharmaceuticals and drug development.
作用機序
The exact mechanism of action of methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate can have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
Methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug development. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for the study of methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. These include further research into its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to investigate its potential toxicity and safety for human use.
In conclusion, methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research and drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and antibacterial properties, and has been studied for its potential use in the treatment of neurological disorders. While it has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
Methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of 2-(benzoylamino)-4-ethyl-5-methylthiophene-3-carboxylic acid with methanol and thionyl chloride, followed by the reaction with methylamine. The resulting product is then purified through recrystallization.
科学的研究の応用
Methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has potential applications in scientific research, particularly in the development of new pharmaceuticals. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
methyl 2-benzamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-4-12-10(2)21-15(13(12)16(19)20-3)17-14(18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCIWVIVSIGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

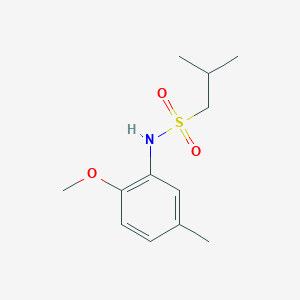
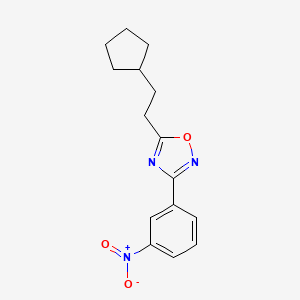
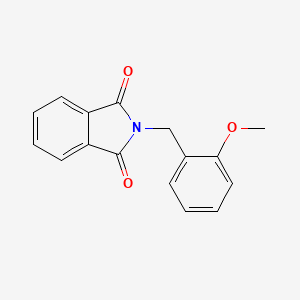
![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5844847.png)
![N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5844853.png)
![N-[4-(isobutyrylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5844855.png)
![3-{[(4-fluoro-1-naphthyl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5844864.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5844869.png)

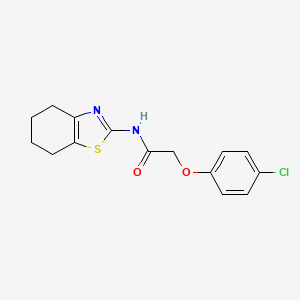
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide](/img/structure/B5844890.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5844909.png)
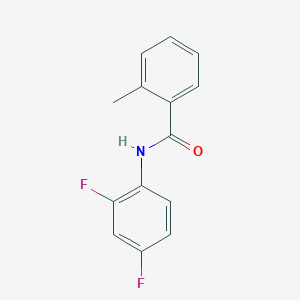
![2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5844923.png)